Cas no 865350-17-0 (Allenylboronic acid pinacol ester)

Allenylboronic acid pinacol ester structure
865350-17-0 structure
Product Name:Allenylboronic acid pinacol ester
Numero CAS:865350-17-0
MF:C9H15BO2
MW:166.025202989578
MDL:MFCD09265121
CID:718785
PubChem ID:24885433
Update Time:2024-10-26

Allenylboronic acid pinacol ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
    • 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(1,2-propadien-1-yl)-
    • 4,4,5,5-tetramethyl-2-propa-1,2-dienyl-1,3,2-dioxaborolane
    • Allenylboronic acid pinacol ester
    • 2-Allenyl-4,4,5,5-tetramethyl(1,3,2)-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(1,2-propadienyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1,2-propadienyl)-
    • FCH3472650
    • Allenylboronic acid pinacol ester, 97%
    • OR360630
    • ST2405234
    • AX8230293
    • 2-Propadienyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1,2-propadienyl)- (9CI)
    • 4,4,5,5-Tetramethyl-2-(1,2-propadien-1-yl)-1,3,2-dioxaborolane (ACI)
    • S10937
    • A2086
    • 1,2-Propadien-1-ylboronic acid pinacol ester
    • SCHEMBL14725364
    • FS-5745
    • 865350-17-0
    • DTXSID30470474
    • MFCD09265121
    • 1,2-Propadieneboronic Acid Pinacol Ester
    • CS-0109519
    • AKOS015893166
    • CJAOMXUZZONOSD-UHFFFAOYSA-N
    • SY057276
    • MDL: MFCD09265121
    • Inchi: 1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3
    • Chiave InChI: CJAOMXUZZONOSD-UHFFFAOYSA-N
    • Sorrisi: C(=CB1OC(C)(C)C(C)(C)O1)=C

Proprietà calcolate

  • Massa esatta: 166.11700
  • Massa monoisotopica: 166.1165099g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 211
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 18.5

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.9237 g/mL at 25 °C
  • Punto di ebollizione: 81°C/18.6mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 149 ° f
    Celsius: 65 ° c
  • Indice di rifrazione: n20/D 1.459
  • PSA: 18.46000
  • LogP: 1.95890
  • Solubilità: Non determinato
  • Sensibilità: Sensibile all'aria e al calore

Allenylboronic acid pinacol ester Informazioni sulla sicurezza

  • Prompt:avviso
  • Dichiarazione di pericolo: H227
  • Dichiarazione di avvertimento: P210-P280-P370+P378-P403+P235-P501
  • Numero di trasporto dei materiali pericolosi:NA 1993 / PGIII
  • WGK Germania:3
  • Condizioni di conservazione:2-8°C

Allenylboronic acid pinacol ester Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Allenylboronic acid pinacol ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
678554-1G
Allenylboronic acid pinacol ester
865350-17-0 95%
1G
¥730.52 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
678554-5G
Allenylboronic acid pinacol ester
865350-17-0 95%
5G
2310.96 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WY506-250mg
Allenylboronic acid pinacol ester
865350-17-0 95.0%(GC&T)
250mg
¥321.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
WY506-1g
Allenylboronic acid pinacol ester
865350-17-0 95.0%(GC&T)
1g
¥922.0 2022-05-30
Fluorochem
209411-1g
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 95%
1g
£107.00 2022-02-28
Fluorochem
209411-5g
4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
865350-17-0 95%
5g
£351.00 2022-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2086-5G
2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
865350-17-0 >95.0%(GC)(T)
5g
¥1060.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2086-1G
2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
865350-17-0 >95.0%(GC)(T)
1g
¥250.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151404-1G
Allenylboronic acid pinacol ester
865350-17-0 95%
1g
¥314.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151404-200mg
2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
865350-17-0 >95.0%(GC)
200mg
¥179.00 2021-05-21

Allenylboronic acid pinacol ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ,  Toluene ;  1 h, -78 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 0 °C
1.3 overnight, rt
Riferimento
Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates
Bagutski, Viktor; et al, Tetrahedron, 2009, 65(48), 9956-9960

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  18 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  30 min, rt
Riferimento
Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions
Labadie, Natalia ; et al, Organic Letters, 2021, 23(13), 5081-5085

Metodo di produzione 3

Condizioni di reazione
Riferimento
Allenylboronic acid pinacol ester
Silverio, Daniel L.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-8

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether ,  Toluene ;  3 - 7 °C
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
2.1 Solvents: Diethyl ether ;  18 h, rt
2.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  30 min, rt
Riferimento
Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions
Labadie, Natalia ; et al, Organic Letters, 2021, 23(13), 5081-5085

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Methyllithium ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C
2.1 Solvents: Tetrahydrofuran ;  -78 °C
2.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
Riferimento
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trimethyl borate Solvents: Diethyl ether ;  3 h, -78 °C; 1 h, -78 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, 0 °C
1.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  14 h, rt
Riferimento
Catalytic Four-Component Assembly Based on Allenylboronate Platform: New Access to Privileged Allylic Amine Structures
Tonogaki, Keisuke; et al, Journal of the American Chemical Society, 2006, 128(5), 1464-1465

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether ,  Toluene ;  3 - 7 °C
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 1 h, 0 °C
1.4 Solvents: Diethyl ether ;  18 h, rt
1.5 Reagents: Sulfuric acid magnesium salt (1:1) ;  30 min, rt
Riferimento
Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions
Labadie, Natalia ; et al, Organic Letters, 2021, 23(13), 5081-5085

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: N,N-Dimethylformamide-d7 ;  4 h, rt
Riferimento
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
2.1 Reagents: Potassium tert-butoxide Solvents: N,N-Dimethylformamide-d7 ;  4 h, rt
Riferimento
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Methyllithium ,  Hydrochloric acid Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C
2.1 Solvents: Tetrahydrofuran ;  -78 °C
2.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
3.1 Reagents: Potassium tert-butoxide Solvents: N,N-Dimethylformamide-d7 ;  4 h, rt
Riferimento
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -78 °C; -78 - -65 °C; 15 min, -78 °C
1.2 Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  -78 °C; 2 - 4 h, -78 °C → rt; 14 h, rt
Riferimento
Zinc-Catalyzed Allenylations of Aldehydes and Ketones
Fandrick, Daniel R.; et al, Organic Letters, 2011, 13(20), 5616-5619

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  -78 °C
1.2 Solvents: Dimethyl sulfoxide ;  18 h, -78 °C → rt
Riferimento
Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines
Osborne, Charlotte A.; et al, Organic Letters, 2015, 17(21), 5340-5343

Allenylboronic acid pinacol ester Raw materials

Allenylboronic acid pinacol ester Preparation Products

Allenylboronic acid pinacol ester Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:865350-17-0)Allenylboronic acid pinacol ester
Numero d'ordine:A1207278
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:46
Prezzo ($):180.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:865350-17-0)Allenylboronic acid pinacol ester
A1207278
Purezza:99%
Quantità:5g
Prezzo ($):180.0
Email